molecular formula C6H14ClNO2 B6170489 rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, cis CAS No. 531504-65-1

rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, cis

Cat. No. B6170489
CAS RN: 531504-65-1
M. Wt: 167.6
InChI Key:
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Description

Rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, cis (also known as R-cis-HMPH) is a chiral compound that has been studied extensively due to its unique properties. It is a derivative of piperidine, a cyclic amine found in many plants and animals, and is synthesized through a process of catalytic hydrogenation. R-cis-HMPH has been found to have a wide range of applications in scientific research, from chemical synthesis to biochemistry, and its mechanism of action is of particular interest due to its potential therapeutic applications.

Scientific Research Applications

R-cis-HMPH has been found to have a wide range of applications in scientific research. It has been used in chemical synthesis as a chiral ligand, and has also been used in biochemistry as a chiral selector for separating enantiomers. In addition, R-cis-HMPH has been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of R-cis-HMPH is not yet fully understood. However, it is thought to act as a chiral selector, binding to certain molecules and selectively allowing them to pass through cell membranes. This could potentially be used to selectively target certain molecules, such as drugs, and improve their efficacy.
Biochemical and Physiological Effects
R-cis-HMPH has been found to have a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, R-cis-HMPH has been found to have an antioxidant effect, and to reduce the production of reactive oxygen species. It has also been found to have an anti-inflammatory effect, and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

R-cis-HMPH has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is non-toxic, and has been found to have a wide range of biochemical and physiological effects. However, it is also important to note that R-cis-HMPH is relatively expensive, and its mechanism of action is not yet fully understood.

Future Directions

The potential applications of R-cis-HMPH are numerous, and there are many possible future directions for its use in scientific research. For example, it could be used to study the mechanism of action of drugs, and to develop new drugs with improved efficacy. It could also be used to study the biochemical and physiological effects of drugs, as well as to develop new therapeutic strategies. In addition, it could be used to develop new methods for synthesizing chiral compounds, and to study the effects of chiral compounds on biological systems. Finally, it could be used to study the effects of R-cis-HMPH on cell membranes, and to develop new methods for selectively targeting molecules.

Synthesis Methods

R-cis-HMPH is synthesized through a process of catalytic hydrogenation. This process involves the use of a catalyst, such as palladium, and a hydrogen source, such as hydrogen gas. The catalyst is used to facilitate the reaction between the hydrogen source and the piperidine, which results in the formation of R-cis-HMPH. The reaction is typically conducted at a temperature of around 100°C and a pressure of around 20 bar.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dioxo-pyrrolidin-1-yl acetaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,5-dioxo-pyrrolidin-1-yl acetaldehyde with sodium borohydride in methanol to obtain rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol", "Step 2: Quenching of the reaction mixture with water", "Step 3: Acidification of the reaction mixture with hydrochloric acid to obtain rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride", "Step 4: Isolation and purification of the target compound by recrystallization or other suitable methods" ] }

CAS RN

531504-65-1

Product Name

rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, cis

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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